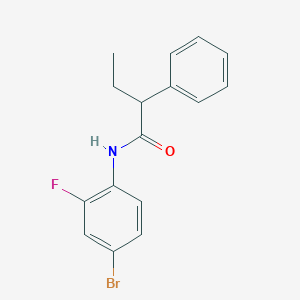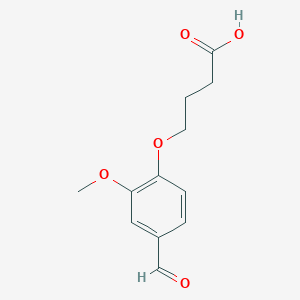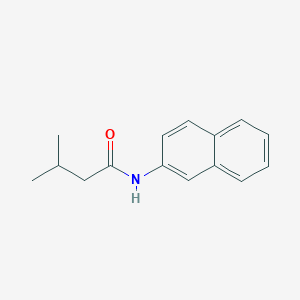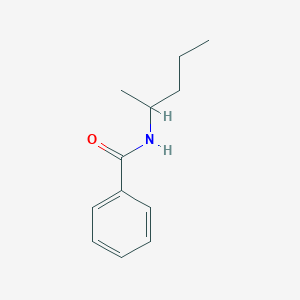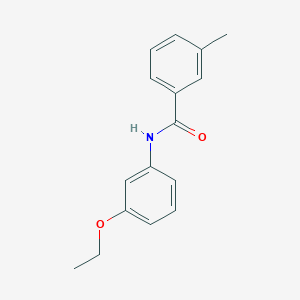
N-(3-ethoxyphenyl)-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxyphenyl)-3-methylbenzamide, also known as EPM, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in various scientific fields, including medicine, agriculture, and material science.
Applications De Recherche Scientifique
N-(3-ethoxyphenyl)-3-methylbenzamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-(3-ethoxyphenyl)-3-methylbenzamide has been investigated for its potential as a herbicide and insecticide. In material science, it has been studied for its potential as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The exact mechanism of action of N-(3-ethoxyphenyl)-3-methylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. N-(3-ethoxyphenyl)-3-methylbenzamide may also modulate the activity of neurotransmitters in the brain, leading to its potential as a therapeutic agent for neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders. In addition, N-(3-ethoxyphenyl)-3-methylbenzamide has been shown to exhibit herbicidal and insecticidal activity in plant and insect models, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-ethoxyphenyl)-3-methylbenzamide is its relatively simple synthesis method, which makes it readily available for research purposes. Another advantage is its broad range of potential applications in various scientific fields. However, one limitation is the lack of comprehensive studies on its safety and toxicity, which may hinder its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N-(3-ethoxyphenyl)-3-methylbenzamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies on its safety and toxicity are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
N-(3-ethoxyphenyl)-3-methylbenzamide can be synthesized through a multi-step process starting from 3-methylbenzoyl chloride and 3-ethoxyaniline. The first step involves the reaction of 3-methylbenzoyl chloride with sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with 3-ethoxyaniline in the presence of a catalyst to form N-(3-ethoxyphenyl)-3-methylbenzamide. The purity of the final product can be improved through recrystallization.
Propriétés
Numéro CAS |
723742-55-0 |
|---|---|
Nom du produit |
N-(3-ethoxyphenyl)-3-methylbenzamide |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(3-ethoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-9-5-8-14(11-15)17-16(18)13-7-4-6-12(2)10-13/h4-11H,3H2,1-2H3,(H,17,18) |
Clé InChI |
NVFYLXUGPDVUMI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



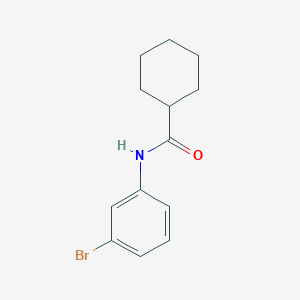
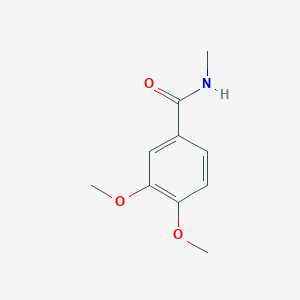
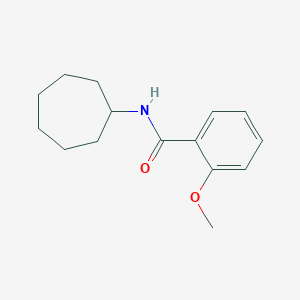
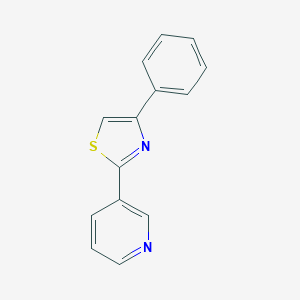
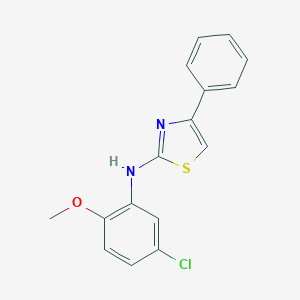

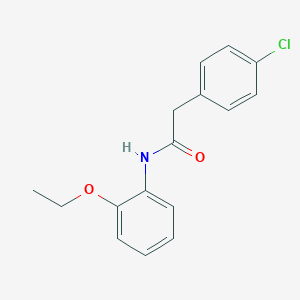

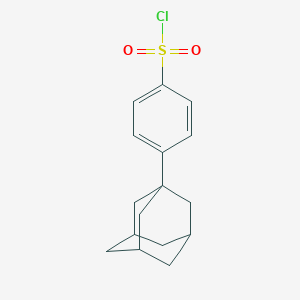
![[1,1'-Biphenyl]-4-carboxylic acid [3aR-[3aa,4a(E),5b,6aa]]-4-(4,4-difluoro-3-oxo-1-octenyl)hexahydro-2-oxo-2H-cyclopenta[b]furan-5-yl ester](/img/structure/B184509.png)
